2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
Overview
Description
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using fluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or fluoromethyl iodide.
Attachment of the 4-Methoxy-Phenyl Group: The 4-methoxy-phenyl group can be attached via a nucleophilic aromatic substitution reaction using appropriate aryl halides and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Investigated for its anticancer properties, particularly as an inhibitor of mutant KRAS proteins.
Mechanism of Action
The mechanism of action of 2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as mutant KRAS proteins. The compound binds to the active site of the KRAS protein, inhibiting its activity and thereby disrupting downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in cancer cells harboring KRAS mutations.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.
Erlotinib: Another quinazoline derivative that inhibits EGFR and is used in cancer therapy.
Uniqueness
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is unique due to the presence of the fluoromethyl and 4-methoxy-phenyl groups, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for therapeutic development.
Properties
CAS No. |
827030-84-2 |
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Molecular Formula |
C17H16FN3O |
Molecular Weight |
297.33 g/mol |
IUPAC Name |
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16FN3O/c1-21(12-7-9-13(22-2)10-8-12)17-14-5-3-4-6-15(14)19-16(11-18)20-17/h3-10H,11H2,1-2H3 |
InChI Key |
JGEQHBFWBZGDSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)CF |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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